molecular formula C13H16N2O3 B1459410 Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1455358-36-7

Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1459410
CAS No.: 1455358-36-7
M. Wt: 248.28 g/mol
InChI Key: BPGQKZWERCISMJ-UHFFFAOYSA-N
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Description

Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active site of an enzyme, altering its activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Furthermore, it may impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This compound can act as an enzyme inhibitor, preventing the enzyme from catalyzing its reaction, or as an activator, enhancing the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is generally stable under normal storage conditions, but its activity may decrease over time due to degradation. In in vitro studies, the effects of this compound on cellular function can vary depending on the duration of exposure. Long-term exposure may lead to sustained changes in gene expression and cellular metabolism, while short-term exposure may result in transient effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key enzymes in these pathways. For example, it may inhibit an enzyme involved in the synthesis of a specific metabolite, leading to a decrease in its concentration. Conversely, it may activate an enzyme that promotes the production of another metabolite, resulting in an increase in its levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism by modulating the activity of metabolic enzymes .

Biological Activity

Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1455358-36-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic properties, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3} with a molecular weight of approximately 248.28 g/mol. Its structural representation is as follows:

SMILES COC O C1C O N C C C C C2 C1C CC N2\text{SMILES COC O C1C O N C C C C C2 C1C CC N2}

This structure features a pyrrolo[2,3-b]pyridine core, which is significant for its biological activity.

Cytotoxic Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit promising cytotoxic effects against various cancer cell lines. For instance, a series of compounds related to this compound have been evaluated for their ability to inhibit the HGF/MET signaling pathway, which is implicated in tumor growth and metastasis. Notably, the compound demonstrated an IC50 value indicative of significant cytotoxicity in certain cancer models .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the heterocyclic core can enhance potency while minimizing off-target effects. For example, substituents at specific positions on the pyrrolo ring can significantly alter the compound's interaction with biological targets .

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Methyl group at N1Increased cytotoxicity
Tert-butyl substitutionEnhanced selectivity towards cancer cells
Alterations in the carbonyl positionVariable effects on potency

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : In a study examining various pyrrolo derivatives, methyl 1-tert-butyl-2-oxo showed effective inhibition of cell proliferation in HeLa and HCT116 cell lines with IC50 values below 10 µM .
  • In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, suggesting its potential as an anti-cancer agent .

Therapeutic Implications

Given its biological activity, this compound may serve as a lead compound for developing novel therapeutics targeting cancer and other diseases linked to aberrant cell signaling pathways. The ongoing research into its pharmacodynamics and pharmacokinetics will be vital for advancing this compound into clinical applications.

Properties

IUPAC Name

methyl 1-tert-butyl-2-oxo-3H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)15-10-8(6-5-7-14-10)9(11(15)16)12(17)18-4/h5-7,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGQKZWERCISMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(C2=C1N=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.